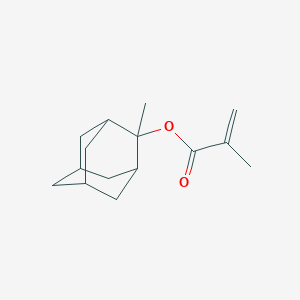











|
REACTION_CXSMILES
|
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15].C(N(CC)CC)C.CO>O.C(C(C)=O)C(C)C>[C:13]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:17])[C:14]([CH3:16])=[CH2:15]
|


|
Name
|
|
|
Quantity
|
82.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
14.42 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
223 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
74.82 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2CC3CC(CC1C3)C2)O
|
|
Name
|
|
|
Quantity
|
72.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
598.54 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)C(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was poured
|
|
Type
|
WAIT
|
|
Details
|
the resulting mixture was left as it
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated up to 80° C.
|
|
Type
|
WAIT
|
|
Details
|
kept at this temperature for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
|
Type
|
WASH
|
|
Details
|
to wash the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was separated into layers
|
|
Type
|
ADDITION
|
|
Details
|
To the organic layer, 112 g of a saturated aqueous sodium chloride solution was added
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the mixture was separated into layers
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer after separation
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated at a bath temperature of 40° C.
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1(C2CC3CC(CC1C3)C2)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 109.93 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |